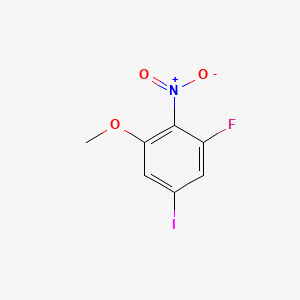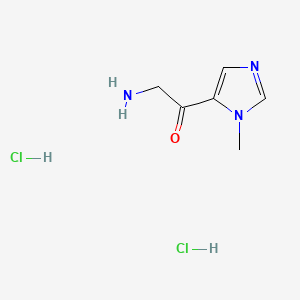
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(Aminomethyl)-4-methylmorpholin-3-one, also known as 5-AMMM or 5AMMM, is an organic compound that is used as a building block in the synthesis of a variety of compounds. It is a chiral, highly versatile molecule that is used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry. In addition, 5-AMMM is an important intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs.
Aplicaciones Científicas De Investigación
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been used as a catalyst in the synthesis of chiral compounds, and has been used to study the stereochemistry of various compounds.
Mecanismo De Acción
The mechanism of action of (5R)-5-(aminomethyl)-4-methylmorpholin-3-one is not well understood. However, it is believed that the molecule acts as a proton donor, and is able to interact with other molecules through hydrogen bonding. This interaction is believed to be responsible for its ability to catalyze the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule can act as a proton donor, and may have some effect on the metabolism of other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (5R)-5-(aminomethyl)-4-methylmorpholin-3-one in lab experiments is its versatility. It is a chiral molecule that can be used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry. In addition, it is a relatively inexpensive and easily accessible building block for the synthesis of various compounds. However, one limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well known.
Direcciones Futuras
There are several potential future directions for the use of (5R)-5-(aminomethyl)-4-methylmorpholin-3-one in scientific research. These include further investigation of the biochemical and physiological effects of the molecule, as well as the development of new synthetic methods for the synthesis of chiral compounds. In addition, further research could be conducted on the mechanism of action of this compound, and its potential use as a catalyst in the synthesis of various drugs. Finally, further research could be conducted on the potential applications of this compound in biochemistry, organic synthesis, and drug synthesis.
Métodos De Síntesis
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one is synthesized from the reaction of 4-methylmorpholine and 5-aminopentanal. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction produces a mixture of the two isomers, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one and this compound. The (5R) isomer is the desired product, and can be isolated by crystallization.
Propiedades
IUPAC Name |
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRKYCCNZAAKMF-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)

![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)

![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)
![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)

